2-Methoxy-2-(3-methoxyphenyl)acetic acid
Overview
Description
2-Methoxy-2-(3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-methoxy-3-methoxyphenyl group
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as 2-methoxyacetic acid are known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Result of Action
It’s known that similar compounds can have cytotoxic potential .
Action Environment
It’s known that similar compounds are soluble in water, methanol, ether, ethanol, and acetone , which could potentially influence their action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(3-methoxyphenyl)acetic acid typically involves the reaction of 3-methoxybenzyl chloride with sodium methoxide, followed by the addition of carbon dioxide to form the corresponding carboxylic acid. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Methoxy-2-(3-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 3-Methoxyphenylacetic acid
- 4-Methoxyphenylacetic acid
Uniqueness
2-Methoxy-2-(3-methoxyphenyl)acetic acid is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
2-methoxy-2-(3-methoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJGHVSTUVGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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